molecular formula C14H13FN2O2S B2368278 4-fluoro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide CAS No. 122884-65-5

4-fluoro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

Cat. No.: B2368278
CAS No.: 122884-65-5
M. Wt: 292.33
InChI Key: JYXYZMUPJHHODT-UHFFFAOYSA-N
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Description

4-fluoro-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. Its molecular formula is C13H12FNO2S, and it is known for its applications in drug design, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
  • 4-fluoro-N-(4-methylphenyl)benzenesulfonyl chloride
  • 4-fluoro-N-(4-methylphenyl)benzenesulfonyl hydrazide

Uniqueness

4-fluoro-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide stands out due to its unique combination of a fluorine atom and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in drug design and material science applications .

Properties

IUPAC Name

4-fluoro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-10-2-8-13(9-3-10)20(18,19)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYZMUPJHHODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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